

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Bromo-2-isopropoxypyridine

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Compound of Interest

Compound Name: 3-Bromo-2-isopropoxypyridine

Cat. No.: B1291406

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For researchers, scientists, and drug development professionals, understanding the mass spectral fragmentation of a molecule is crucial for its identification and structural elucidation. This guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of **3-Bromo-2-isopropoxypyridine**. Furthermore, it compares this technique with other analytical methods and provides the necessary experimental protocols for robust analysis.

Predicted Mass Spectrum Fragmentation of 3-Bromo-2-isopropoxypyridine

The mass spectrum of **3-Bromo-2-isopropoxypyridine** is predicted to exhibit characteristic fragmentation patterns influenced by the bromine atom, the isopropoxy group, and the pyridine ring. The presence of bromine, with its two abundant isotopes (^{79}Br and ^{81}Br in an approximate 1:1 ratio), will result in distinctive isotopic patterns for bromine-containing fragments, appearing as pairs of peaks separated by 2 m/z units.

The molecular ion peak (M^+) is expected to be observed, though its intensity may vary. The primary fragmentation pathways are anticipated to involve the loss of the isopropoxy group and cleavage within the pyridine ring.

Key Predicted Fragmentation Pathways:

- **Loss of the Isopropyl Group:** A common fragmentation for isopropyl ethers is the loss of the isopropyl radical ($\bullet\text{CH}(\text{CH}_3)_2$), leading to a prominent fragment.
- **Loss of Propene:** Another typical pathway for ethers is the elimination of a neutral alkene, in this case, propene ($\text{CH}_2=\text{CHCH}_3$), through a rearrangement process.
- **Cleavage of the Bromine Atom:** The C-Br bond can cleave, resulting in the loss of a bromine radical ($\bullet\text{Br}$).
- **Pyridine Ring Fission:** Subsequent to the initial fragmentations, the pyridine ring can undergo cleavage, leading to smaller fragment ions.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for **3-Bromo-2-isopropoxy pyridine** in an EI mass spectrum.

m/z (79Br/81Br)	Predicted Fragment Ion	Neutral Loss	Notes
215/217	$[\text{C}_8\text{H}_{10}\text{BrNO}]^{+\bullet}$	-	Molecular Ion ($\text{M}^{+\bullet}$)
172/174	$[\text{C}_5\text{H}_4\text{BrNO}]^{+\bullet}$	$\bullet\text{CH}(\text{CH}_3)_2$	Loss of the isopropyl group.
173/175	$[\text{C}_5\text{H}_5\text{BrNO}]^{+\bullet}$	$\text{CH}_2=\text{CHCH}_3$	Loss of propene via rearrangement.
136	$[\text{C}_8\text{H}_{10}\text{NO}]^+$	$\bullet\text{Br}$	Loss of the bromine radical.
78	$[\text{C}_5\text{H}_4\text{N}]^+$	$\text{C}_3\text{H}_6\text{O} + \text{Br}\bullet$	Loss of isopropoxy group and bromine.
43	$[\text{C}_3\text{H}_7]^+$	$\text{C}_5\text{H}_3\text{BrNO}$	Isopropyl cation.

Experimental Protocols

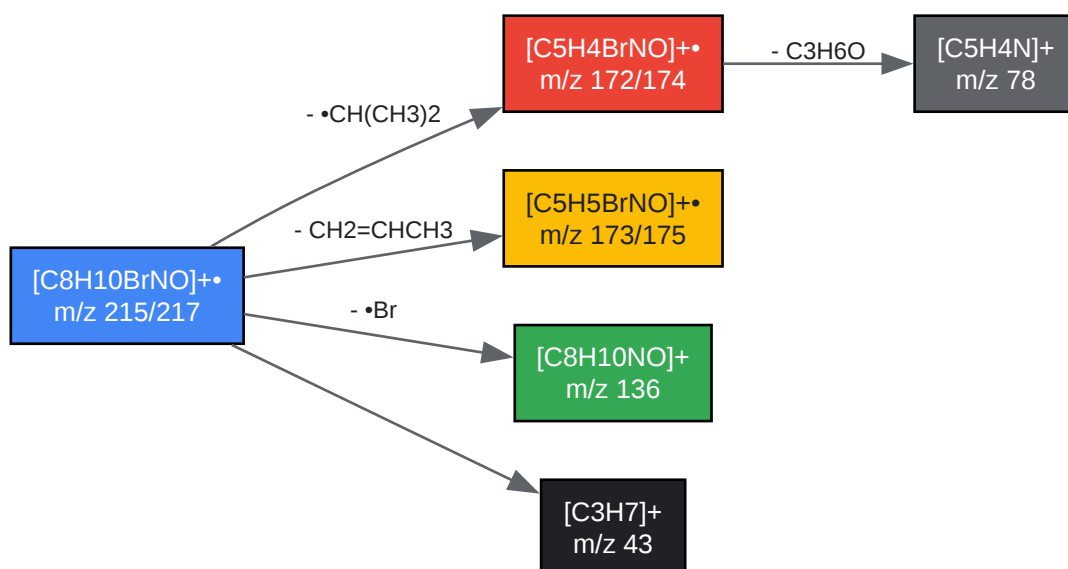
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

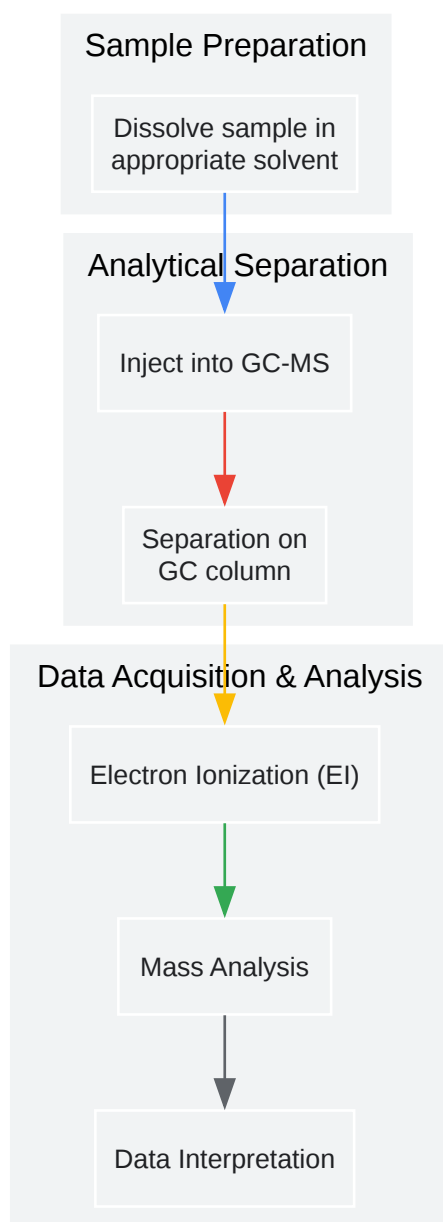
A reliable method for analyzing **3-Bromo-2-isopropoxypyridine** is through GC-MS. This technique separates the compound from a mixture before it enters the mass spectrometer for ionization and fragmentation.

- Gas Chromatograph Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 μ m film thickness) is suitable.
 - Oven Temperature Program: Start at a low temperature (e.g., 70 °C) for 1 minute, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min, and hold for 5 minutes.
 - Injector Temperature: 250 °C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Mass Spectrometer Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 300.
 - Ion Source Temperature: 230 °C.
 - Transfer Line Temperature: 280 °C.

Visualization of Fragmentation and Workflow

To better illustrate the predicted fragmentation and the analytical workflow, the following diagrams are provided.





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